N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-7-8-16(18(12-15)28-2)20(24)21-14-6-4-5-13(11-14)17-9-10-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUGLLRJZHKYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide-based molecules, differing in substituent patterns and biological activities. Below is a detailed analysis of key analogs:
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)
- Structure : Features a 2,6-dimethoxybenzamide core attached to an isoxazole ring with a bulky alkyl group.
- Activity : A cellulose biosynthesis inhibitor (CBI) used as a pre-emergent herbicide .
- Comparison :
- The target compound replaces the isoxazole with a pyridazine ring, which may alter steric and electronic interactions with enzyme targets.
- The methanesulfonyl group in the target compound could improve water solubility compared to isoxaben’s hydrophobic alkyl substituent.
- Substitution pattern (2,4-dimethoxy vs. 2,6-dimethoxy) may influence binding orientation in biological systems.
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-dimethoxybenzamide Hydrochloride
- Structure: Contains a 2,4-dimethoxybenzamide group connected to an aminoethyl and 4-chlorophenyl moiety.
- Activity: Exhibits potent anti-trypanosomal activity against Trypanosoma brucei .
- antiparasitic applications. The aminoethyl group may facilitate membrane penetration, a feature absent in the target compound.
Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Structure : A sulfonamide herbicide with a triazolone ring and dichlorophenyl group.
- Activity: Inhibits protoporphyrinogen oxidase (PPO), leading to herbicidal effects .
- Comparison :
- Both compounds include a methanesulfonyl group, but sulfentrazone’s triazolone ring contrasts with the pyridazine in the target, suggesting divergent modes of action.
- The dichlorophenyl group in sulfentrazone may enhance soil persistence compared to the target’s phenyl-pyridazine system.
Structural and Functional Analysis Table
Key Research Findings
- Substituent Position Matters: The 2,4-dimethoxy configuration in the target compound may allow better interaction with enzyme active sites compared to 2,6-dimethoxy analogs like isoxaben, as seen in anti-trypanosomal benzamides .
- Heterocyclic Impact: Pyridazine rings (target) vs. isoxazole (isoxaben) or triazolone (sulfentrazone) influence electronic properties and binding kinetics. Pyridazines are less common in herbicides, suggesting novel mechanisms .
- Functional Groups : The methanesulfonyl group in the target could enhance solubility and metabolic stability compared to alkyl or halogenated substituents in other compounds .
Biological Activity
Molecular Characteristics
- IUPAC Name: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
- Molecular Formula: C17H20N4O4S
- Molecular Weight: 388.43 g/mol
Structural Features
The compound features a pyridazine ring substituted with a methanesulfonyl group, a phenyl group, and a dimethoxybenzamide moiety. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, farnesyltransferase inhibitors, which share structural similarities, have shown potent activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.
The proposed mechanism of action includes:
- Induction of Apoptosis: The compound may trigger programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest: It has been observed that certain derivatives can halt the cell cycle at specific phases (e.g., S-phase), thereby inhibiting cancer cell proliferation.
In Vitro Studies
In vitro studies using HepG2 liver cancer cells demonstrated that similar compounds can significantly reduce viability and induce apoptosis. The IC50 values for related compounds were reported between 6.92 μM and 8.99 μM, indicating potent antitumor effects .
Study 1: Anticancer Activity in HepG2 Cells
A study conducted on HepG2 cells treated with a structurally related compound showed:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
- Apoptotic Markers: Increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic) were noted, confirming the induction of apoptosis.
Study 2: Molecular Docking Analysis
Molecular docking studies suggest that the compound binds effectively to farnesyltransferase, a key enzyme involved in cancer cell signaling pathways. The binding affinity was comparable to established inhibitors, highlighting its potential as a therapeutic agent .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| IMB-1406 | Farnesyltransferase | 6.92 - 8.99 | Induces apoptosis via S-phase arrest |
| Compound X | Farnesyltransferase | 5.00 - 7.50 | Alters mitochondrial function |
| Compound Y | Unknown target | 10.00 - 12.00 | Cell cycle arrest at G1 phase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
